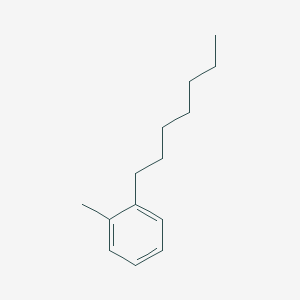
1-Heptyl-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Heptyl-2-methylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of toluene (methylbenzene) with 1-bromoheptane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized for maximum yield and efficiency, often involving continuous flow reactors and advanced separation techniques to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Heptyl-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The benzylic position (carbon adjacent to the benzene ring) can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzene ring to a cyclohexane ring, although this is less common.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) for bromination and nitration, respectively.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Brominated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Heptyl-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Heptyl-2-methylbenzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations during electrophilic aromatic substitution. The benzene ring’s electron-rich nature facilitates these reactions, allowing for the introduction of various substituents. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
1-Heptyl-2-methylbenzene can be compared with other alkylbenzenes such as:
Toluene (Methylbenzene): Similar structure but with a single methyl group.
Ethylbenzene: Contains an ethyl group instead of a heptyl group.
Cumene (Isopropylbenzene): Contains an isopropyl group.
Uniqueness: this compound’s uniqueness lies in its longer heptyl chain, which imparts different physical and chemical properties compared to shorter alkyl-substituted benzenes
Eigenschaften
CAS-Nummer |
86316-74-7 |
|---|---|
Molekularformel |
C14H22 |
Molekulargewicht |
190.32 g/mol |
IUPAC-Name |
1-heptyl-2-methylbenzene |
InChI |
InChI=1S/C14H22/c1-3-4-5-6-7-11-14-12-9-8-10-13(14)2/h8-10,12H,3-7,11H2,1-2H3 |
InChI-Schlüssel |
YGDQXQVHCOFEEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CC=CC=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


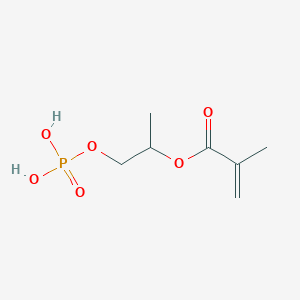
![(2Z)-2-[(4-Bromophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14408982.png)
![Methyl 2-[(trimethylsilyl)oxy]spiro[2.5]octane-1-carboxylate](/img/structure/B14408998.png)
![5-[4-(4-Nitrobenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14409004.png)
![4-[1-(2,4-Diaminopteridin-6-yl)butan-2-yl]benzoic acid](/img/structure/B14409013.png)
![Tetrasodium;3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B14409017.png)
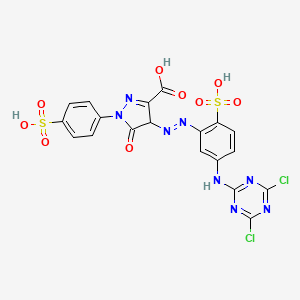

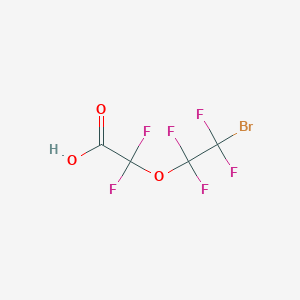

![[(1-Carboxypropyl)amino]propanedioic acid](/img/structure/B14409048.png)
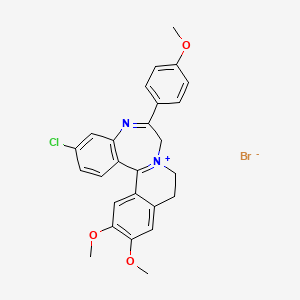
![2-Phenylpyrido[3,4-b]pyrazine](/img/structure/B14409052.png)

